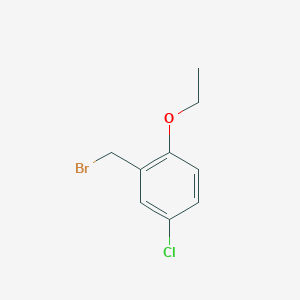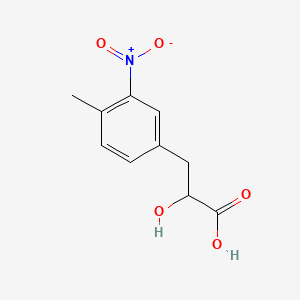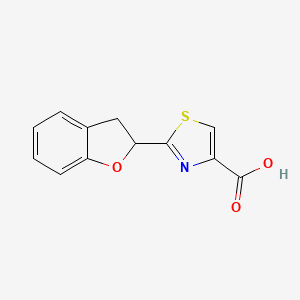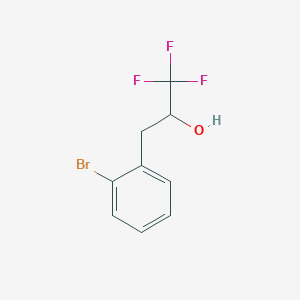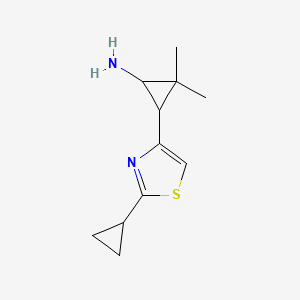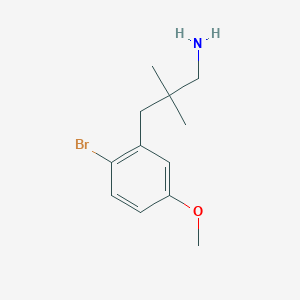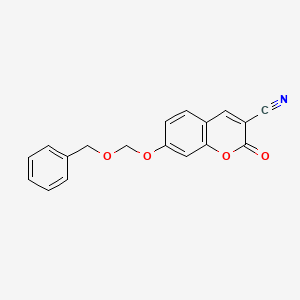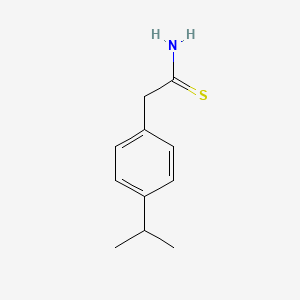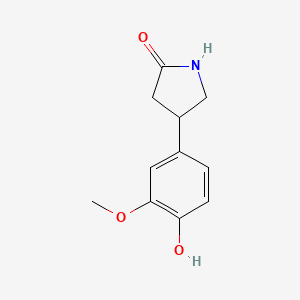![molecular formula C9H10Cl2F3N B13591002 {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . Another method involves the use of Friedel-Crafts acylation followed by reduction and nitration steps .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. For instance, the use of palladium-catalyzed Suzuki-Miyaura coupling has been reported for the synthesis of similar compounds .
化学反应分析
Types of Reactions
{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including analgesic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This compound has been shown to interact with opioid receptors, providing analgesic effects by depressing peripheral and centrally mediated pain pathways .
相似化合物的比较
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Fentanyl: A potent analgesic with a similar piperidine structure.
Uniqueness
What sets {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride apart is its specific combination of a trifluoromethyl group and a chlorine atom, which enhances its chemical stability and biological activity. This unique structure makes it a valuable compound for various applications in pharmaceuticals and industrial chemistry .
属性
分子式 |
C9H10Cl2F3N |
|---|---|
分子量 |
260.08 g/mol |
IUPAC 名称 |
1-[3-chloro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI 键 |
WOHLBNGWWDIFPP-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC(=C(C=C1)C(F)(F)F)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


